![molecular formula C19H15N3O5 B5096936 N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5096936.png)
N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with 2-oxo-2-phenylacetic acid to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
科学的研究の応用
N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The furan ring may also contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
N-(2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.
N-(3-nitrophenyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.
N-(4-nitrophenyl)thiophene-2-carboxamide: Features a thiophene ring instead of a furan ring.
Uniqueness
N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to the presence of both a furan ring and a nitrophenyl group, which confer specific chemical properties and biological activities
特性
IUPAC Name |
N-[1-(3-nitroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(13-6-2-1-3-7-13)18(21-19(24)16-10-5-11-27-16)20-14-8-4-9-15(12-14)22(25)26/h1-12,18,20H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQLEXBJYAULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
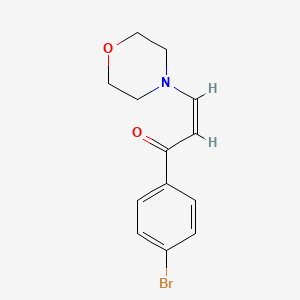
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide](/img/structure/B5096862.png)
![(2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5096870.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5096892.png)
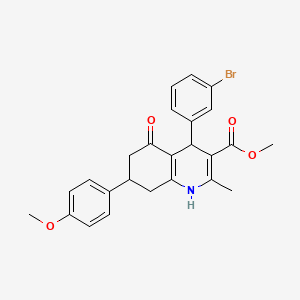
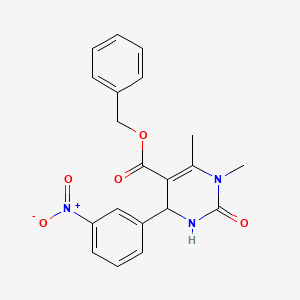
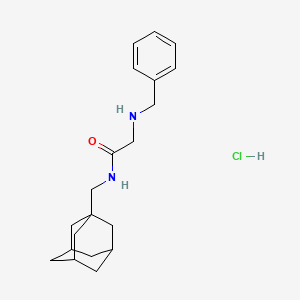
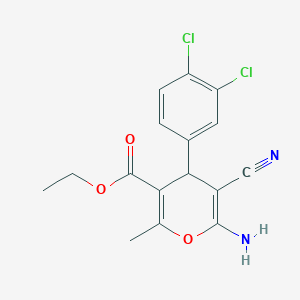
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]formamide](/img/structure/B5096929.png)
![4-[5-(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5096940.png)
![2-bromo-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5096949.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5096951.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B5096954.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-propan-2-ylacetamide](/img/structure/B5096962.png)
